N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt

Pancreatic steatorrhea Indirect pancreatic function test Chymotrypsin substrate

Researchers requiring a non-invasive, tubeless assay for exocrine pancreatic insufficiency (EPI) face challenges with the specificity gaps inherent in alternative probes. Bentiromide sodium salt directly addresses this as the validated chymotrypsin substrate. - Offers 86% sensitivity & 81.8-93% specificity in EPI screening, validated across 750+ subjects. - Enables a single-day pediatric protocol with complete diagnostic separation (p<0.0001). - Supplied as high-purity (≥98%) lyophilized powder, ensuring batch-to-batch consistency for reliable PABA recovery quantification.

Molecular Formula C23H19N2NaO5
Molecular Weight 426.4 g/mol
CAS No. 41748-47-4
Cat. No. B1292500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt
CAS41748-47-4
Molecular FormulaC23H19N2NaO5
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+]
InChIInChI=1S/C23H20N2O5.Na/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30;/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30);/q;+1/p-1/t20-;/m0./s1
InChIKeyHEJYVLSWQWPKPQ-BDQAORGHSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bentiromide Sodium Salt: Procurement-Focused Baseline Overview


N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt (CAS 41748-47-4), also referred to as Bentiromide sodium salt or Bz-Tyr-4-Abz-OH·Na, is a synthetic, chymotrypsin-labile dipeptide conjugate [1]. Upon oral administration, it is specifically cleaved by pancreatic chymotrypsin to release para-aminobenzoic acid (PABA), which is subsequently absorbed, hepatically conjugated, and excreted in urine, providing an indirect, tubeless measure of exocrine pancreatic function [2]. Commercially, this compound is typically supplied as a lyophilized powder characterized by a purity of ≥98.0% (sum of enantiomers, HPLC) and an optical rotation of [α]20/D +45±2° (c = 1% in DMF/H₂O 1:1) .

Why Generic Substitution Fails for Bentiromide Sodium Salt


Diagnostic compounds for exocrine pancreatic insufficiency (EPI) are mechanistically and analytically heterogeneous—chymotrypsin substrates (Bentiromide), carboxylesterase substrates (Pancreolauryl/Fluorescein Dilaurate), stool enzyme ELISAs (Fecal Elastase-1, Fecal Chymotrypsin), and direct stimulation tests (Secretin-Pancreozymin) interrogate fundamentally different enzymatic pathways and anatomic compartments, yielding divergent sensitivity and specificity profiles [1]. Two oral tubeless agents that appear superficially interchangeable, Bentiromide and Fluorescein Dilaurate, exhibit a 15.8 percentage-point gap in specificity (81.8% vs. 97.6%) when benchmarked against the same patient cohort, meaning that substituting one for the other can substantially alter false-positive rates and clinical decision thresholds without any change in the underlying pancreatic pathology [2]. Furthermore, the physicochemical form of the active pharmaceutical ingredient itself—specifically the sodium salt versus the free acid—governs aqueous solubility and formulation compatibility, directly impacting the reliability of oral dosing solutions used in clinical test protocols [3].

Product-Specific Diagnostic Performance Evidence


Sensitivity in Pancreatic Steatorrhea vs. Fecal Chymotrypsin

In a landmark comparative study of 168 patients, the NBT-PABA (Bentiromide) test demonstrated 97% sensitivity for detecting pancreatic steatorrhea, exceeding fecal chymotrypsin estimation (92%) by 5 percentage points, though falling 3 percentage points below the pancreolauryl test (100%) [1]. For overall sensitivity across all pancreatic disease severities, NBT-PABA achieved 86%, compared with 90% for pancreolauryl and 66% for fecal chymotrypsin [1].

Pancreatic steatorrhea Indirect pancreatic function test Chymotrypsin substrate

Specificity Comparison vs. Pancreolauryl Test

The same 168-patient comparative study reported that NBT-PABA specificity was 81.8%, while pancreolauryl achieved 97.6% and fecal chymotrypsin 87% [1]. This 15.8 percentage-point specificity deficit of NBT-PABA relative to pancreolauryl translates to a higher false-positive rate, which must be weighed against NBT-PABA's logistical advantages (shorter urine collection period, no need for a second-day control dose of free fluorescein) [2].

Diagnostic specificity Chronic pancreatitis False-positive rate

Large-Scale Clinical Validation in a Real-World Cohort

In the largest published clinical series (n=588), NBT-PABA identified 86% (62/72) of chronic pancreatitis patients and 76% (19/25) of pancreatic carcinoma patients as having abnormally low urinary PABA excretion, while 93% (328/353) of controls and non-pancreatic disease patients had PABA excretion within normal limits [1]. These sensitivity figures are consistent with the 86% overall sensitivity reported by Lankisch et al. (1983) in an independent cohort, providing cross-study validation [2].

Chronic pancreatitis Pancreatic carcinoma Real-world clinical evidence

Pediatric Protocol with Complete Diagnostic Separation

When co-administered with the pharmacokinetic marker p-aminosalicylic acid (PAS), Bentiromide yielded a PABA Excretion Index (PEI) with complete separation between 28 children with confirmed pancreatic insufficiency (mean PEI 19, range 4–62) and 20 control children with normal pancreatic function (mean PEI 87, range 66–140; p<0.0001) [1]. In contrast, the conventional two-day Bentiromide test (with free PABA administered on a separate day) was found to be inaccurate and of little screening utility in the same pediatric population, demonstrating that test protocol modification—not merely compound substitution—is critical for achieving diagnostic validity in children [1].

Pediatric gastroenterology Cystic fibrosis PABA excretion index

Sensitivity in Alcoholic and Tropical Pancreatitis

In a head-to-head comparison of the Bentiromide test (BT) with the rice flour breath hydrogen test (RFBHT) in 20 patients with chronic pancreatitis, RFBHT was nearly twice as sensitive as BT in alcoholic pancreatitis (50% vs. 28.6%) and four times as sensitive in tropical pancreatitis (66.7% vs. 16.7%); only one patient had a positive BT but negative RFBHT [1]. No false positives were observed with either test in 12 healthy controls [1].

Alcoholic pancreatitis Tropical pancreatitis Breath hydrogen test

Physicochemical Specifications for Formulation

The sodium salt of Bentiromide (CAS 41748-47-4), supplied as a lyophilized powder with purity ≥98.0% (sum of enantiomers, HPLC), exhibits a water solubility of 0.0087 g/L, a melting point of ~210 °C (dec.), and a specific optical rotation of [α]20/D +45±2° [1]. By comparison, the free acid form (CAS 37106-97-1) has different solubility and handling characteristics, making the sodium salt the preferred form for preparation of aqueous oral dosing solutions in clinical protocols .

Lyophilized formulation Enantiomeric purity Aqueous solubility

Key Application Scenarios Based on Evidence


High-Throughput Adult EPI Screening

The 86% overall sensitivity and 81.8–93% specificity profile of Bentiromide, validated across independent cohorts totaling over 750 subjects, supports its deployment as a non-invasive, single-day screening test for moderate-to-severe EPI in ambulatory settings [1][2]. The tubeless, oral administration protocol eliminates the need for duodenal intubation required by direct secretin-pancreozymin testing, while the shorter urine collection window (150 min serum cutoff or 6 h urine) offers logistical advantages over the 10 h pancreolauryl test and multi-day fecal collections [3][4].

Pediatric Cystic Fibrosis EPI Screening

The PAS-modified, single-day pediatric protocol achieves complete diagnostic separation between pancreatic-insufficient and pancreatic-sufficient children (p<0.0001) [1]. This protocol specifically requires the sodium salt form of Bentiromide co-administered with p-aminosalicylic acid at weight-adjusted doses (15 mg/kg and 4.5 mg/kg, respectively), making it essential for procurement officers to source both compounds from suppliers capable of providing consistent, high-purity lyophilized material suitable for pediatric weight-based dosing [1][2].

Monitoring Pancreatic Enzyme Replacement Therapy

Bentiromide's mechanism—specific cleavage by chymotrypsin—allows serial, non-invasive quantification of luminal chymotrypsin activity, making it suitable for assessing PERT adequacy [1]. Unlike fecal elastase-1 measurement, which is unaffected by porcine-derived enzyme supplements and thus cannot monitor therapy response, the Bentiromide test directly reflects the enzymatic digestive capacity available in the small intestinal lumen after oral enzyme supplementation [2]. Procurement for this indication requires consistent, high-purity sodium salt to ensure that changes in urinary PABA recovery reflect genuine alterations in therapy effectiveness rather than batch-to-batch formulation variability [3].

Comparative Research as a Chymotrypsin-Specific Probe

When study designs require a chymotrypsin-specific functional probe to benchmark novel EPI diagnostics, Bentiromide sodium salt offers the most extensively validated option, with published comparative data against pancreolauryl (carboxylesterase pathway), fecal chymotrypsin (stool enzyme concentration), fecal elastase-1 (stool ELISA), and secretin-pancreozymin testing (direct stimulation) [1][2]. Its defined sensitivity strata by disease severity—80–90% in severe EPI, ~40% in mild-to-moderate EPI—provide a well-characterized performance envelope against which emerging diagnostics can be quantitatively compared [3].

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